trans-2-Phenylvinylboronic acid MIDA ester
CAS No.: 1152427-93-4
Cat. No.: VC3320899
Molecular Formula: C13H14BNO4
Molecular Weight: 259.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152427-93-4 |
|---|---|
| Molecular Formula | C13H14BNO4 |
| Molecular Weight | 259.07 g/mol |
| IUPAC Name | 6-methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione |
| Standard InChI | InChI=1S/C13H14BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+ |
| Standard InChI Key | OFLDLTAQNBBGGU-BQYQJAHWSA-N |
| Isomeric SMILES | B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC=CC=C2 |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2 |
| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physical Properties
Trans-2-phenylvinylboronic acid MIDA ester possesses a unique structure where the boron atom is coordinated to a MIDA group, creating a tetrahedral geometry around the boron center. This coordination provides exceptional stability compared to free boronic acids while maintaining the synthetic utility of the boryl group.
The key physical and chemical properties of trans-2-phenylvinylboronic acid MIDA ester are summarized in the following table:
The compound features a trans (E) configuration around the vinyl double bond connecting the phenyl ring to the boron atom, which is critical for its specific reactivity patterns and applications .
Synthesis Methods
While the search results don't provide detailed synthesis protocols for trans-2-phenylvinylboronic acid MIDA ester, it can be inferred that its preparation likely follows established methods for synthesizing MIDA boronates. These typically involve the reaction of the corresponding boronic acid with N-methyliminodiacetic acid under dehydrating conditions.
The MIDA protection strategy, developed to stabilize otherwise sensitive boronic acids, has become an important tool in synthetic organic chemistry, allowing for the sequential use of boron-containing building blocks in complex synthesis routes.
Applications in Organic Chemistry
Role in Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of trans-2-phenylvinylboronic acid MIDA ester is as a key reagent in Suzuki-Miyaura cross-coupling reactions . These palladium-catalyzed reactions are among the most widely used carbon-carbon bond-forming processes in organic synthesis, pharmaceutical development, and materials science.
The MIDA ester functionality serves as a protecting group for the boronic acid, providing several advantages:
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Enhanced stability during storage and handling
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Controlled release of the active boronic acid species during reactions
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Compatibility with a wide range of reaction conditions and functional groups
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Potential for iterative cross-coupling strategies in complex molecule synthesis
Use in Diastereoselective Synthesis
Trans-2-phenylvinylboronic acid MIDA ester serves as an important reagent in diastereoselective synthesis, where controlling the stereochemical outcome of reactions is crucial . The well-defined stereochemistry of the vinyl group (trans configuration) combined with the directing effects of the MIDA ester functionality enables high levels of stereoselectivity in various transformations.
Other Synthetic Applications
Beyond the Suzuki-Miyaura coupling, this compound finds utility in several other synthetic contexts:
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As a precursor to prepare α-borylated phenyl ketones via Wacker-type oxidation methods
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In rhodium-catalyzed intramolecular amination of aryl azides
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For the preparation of optically active unsaturated amino acids through diastereoselective processes
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As a stable building block in iterative synthesis strategies where controlled release of boronic acid functionality is desired
Future Research Directions
The dual nature of trans-2-phenylvinylboronic acid MIDA ester—as both a valuable synthetic reagent and a compound with potential therapeutic applications—suggests several promising directions for future research:
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Development of optimized synthetic methodologies utilizing this compound for complex molecule synthesis
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Further structure-activity relationship studies to enhance its therapeutic potential
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Investigation of other potential biological activities beyond the currently explored effects on amyloid aggregation
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Exploration of novel derivatives with modified structural features to enhance either synthetic utility or biological activity
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